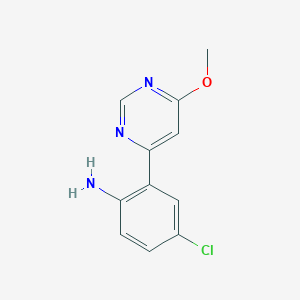![molecular formula C15H11NO5S B1409118 2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 1820889-72-2](/img/structure/B1409118.png)
2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-Hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione (abbreviated as 2-HMPID) is a small organic molecule that is found in a variety of plants, fungi, and bacteria. It is a natural product of the metabolism of certain species of plants, fungi, and bacteria. 2-HMPID has gained attention due to its potential as a therapeutic agent and its ability to modulate several biological processes in living organisms. This review will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-HMPID.
Scientific Research Applications
Synthesis and Derivative Formation
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis : An efficient synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This includes the formation of amino and triazole derivatives, highlighting the chemical versatility of the isoindole-1,3(2H)-dione structure (Tan et al., 2016).
N-(Arylaminomethyl)-phthalimides Synthesis : The study describes an efficient synthesis of various N-(arylaminomethyl)-phthalimides, demonstrating the adaptability of the isoindole-1,3-dione structure in forming diverse derivatives (Sena et al., 2007).
Biochemical Properties and Applications
Inhibition of Human Leukocyte Elastase : Derivatives of 1H-isoindole-1,3(2H)-diones, including the studied compound, have shown enhanced inhibitory potency and selectivity for human leukocyte elastase, suggesting therapeutic potential in conditions like inflammation (Kerrigan & Shirley, 1996).
Serine Proteases Inactivation : N-(sulfonyloxy)phthalimides and analogs demonstrate potent inactivation of chymotrypsin and related serine proteases. These compounds can be explored for therapeutic applications targeting protease-mediated diseases (Neumann & Gütschow, 1994).
Antimicrobial Properties : Novel azaimidoxy compounds, including derivatives of 2-hydroxy-1H-isoindole-1,3(2H)-dione, have shown antimicrobial activities, indicating potential for use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Chemical and Physical Characterization
- Photophysical and Solvatochromic Behavior : The study of a novel phthalimide derivative containing an isoindole moiety demonstrates its solvatochromic behavior and potential in photophysical applications (Akshaya et al., 2016).
Potential Therapeutic Applications
Xanthine Oxidase Inhibitor Properties : Isoindole-1,3(2H)-dione derivatives exhibit inhibitory activities against xanthine oxidase, indicating potential therapeutic applications in treating gout or other hyperuricemic conditions (Gunduğdu et al., 2020).
Synthesis and Antimicrobial Evaluation : Pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives have shown significant antibacterial and antifungal activities, suggesting their use in antimicrobial therapies (Jat et al., 2006).
properties
IUPAC Name |
2-(2-hydroxy-5-methylsulfonylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c1-22(20,21)9-6-7-13(17)12(8-9)16-14(18)10-4-2-3-5-11(10)15(16)19/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSVESRGZINDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



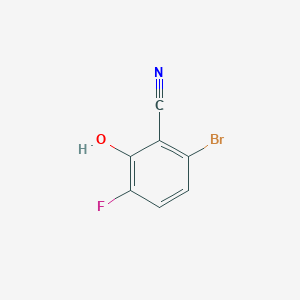
![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)
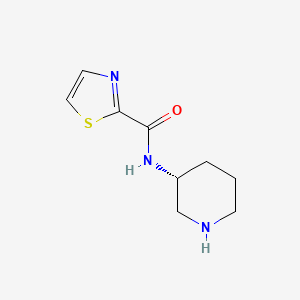
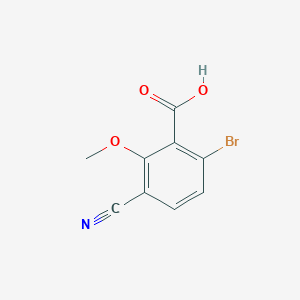
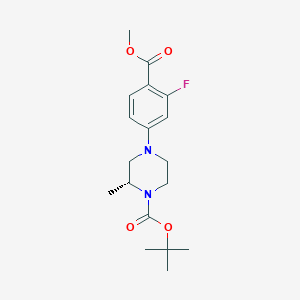
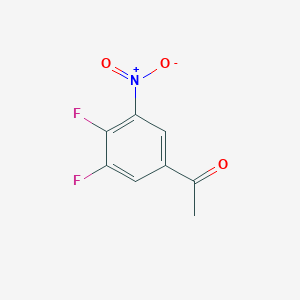
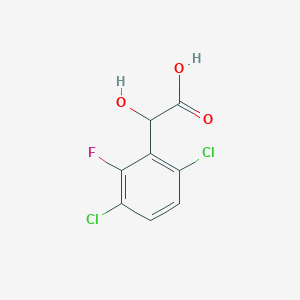
![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)

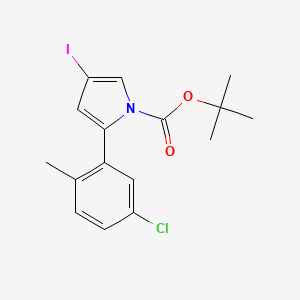
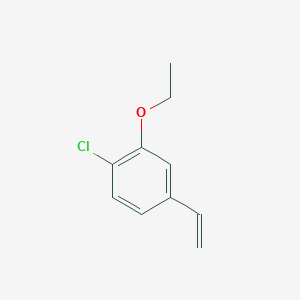

![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)
